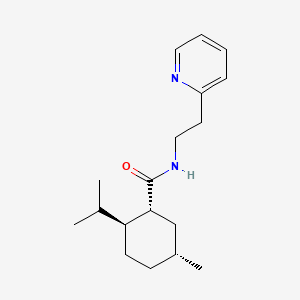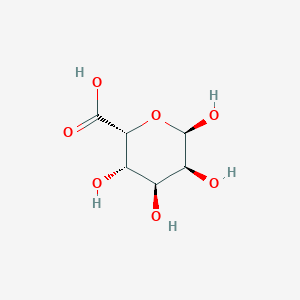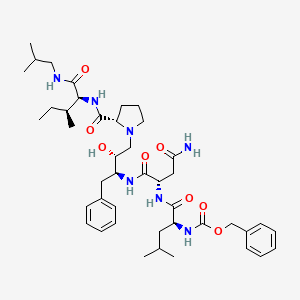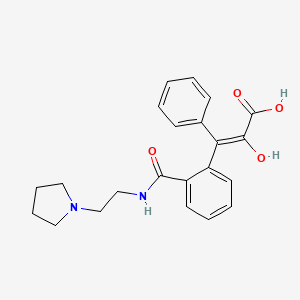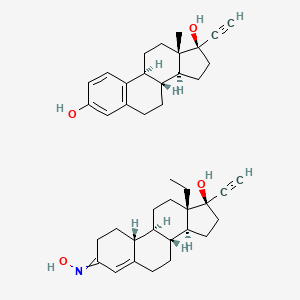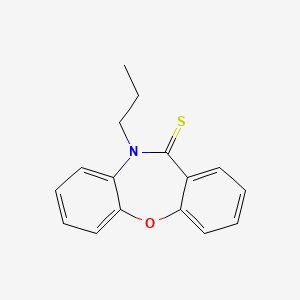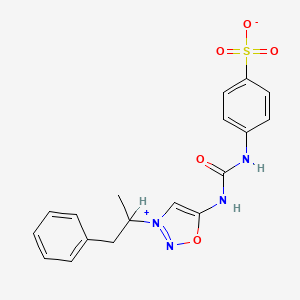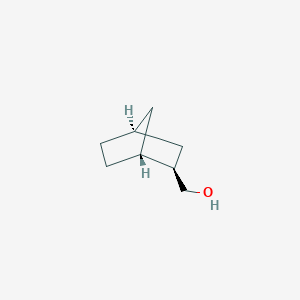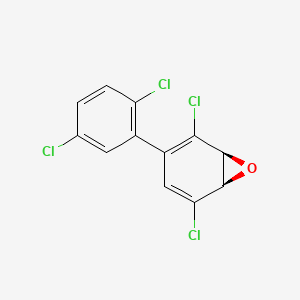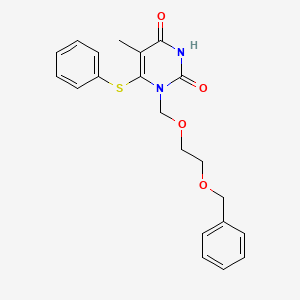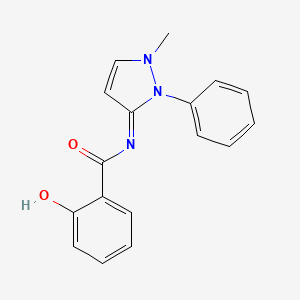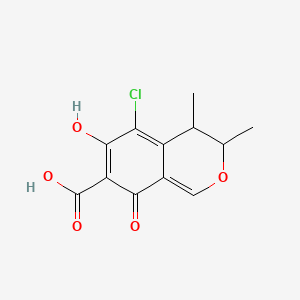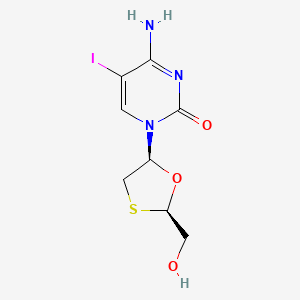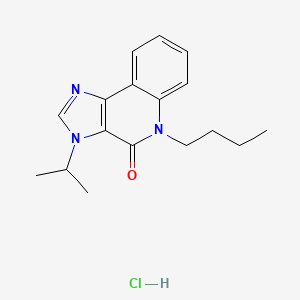
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(1-methylethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(1-methylethyl)-, monohydrochloride is a chemical compound known for its unique structure and potential applications in various fields This compound is characterized by its imidazoquinolinone core, which is a fused ring system combining imidazole and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(1-methylethyl)-, monohydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the imidazoquinolinone core, followed by the introduction of butyl and isopropyl groups through alkylation reactions. The final step involves the formation of the monohydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(1-methylethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(1-methylethyl)-, monohydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(1-methylethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4H-Imidazo(4,5-c)quinolin-4-one: The parent compound without the butyl and isopropyl groups.
3,5-Dihydro-5-butyl-4H-imidazo(4,5-c)quinolin-4-one: A derivative with only the butyl group.
3,5-Dihydro-3-(1-methylethyl)-4H-imidazo(4,5-c)quinolin-4-one: A derivative with only the isopropyl group.
Uniqueness
The unique combination of butyl and isopropyl groups in 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(1-methylethyl)-, monohydrochloride enhances its chemical properties, making it more versatile and potentially more effective in various applications compared to its similar compounds.
Properties
CAS No. |
134049-70-0 |
|---|---|
Molecular Formula |
C17H22ClN3O |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
5-butyl-3-propan-2-ylimidazo[4,5-c]quinolin-4-one;hydrochloride |
InChI |
InChI=1S/C17H21N3O.ClH/c1-4-5-10-19-14-9-7-6-8-13(14)15-16(17(19)21)20(11-18-15)12(2)3;/h6-9,11-12H,4-5,10H2,1-3H3;1H |
InChI Key |
SEXRZBPPMGCKQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=C(C1=O)N(C=N3)C(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


